molecular formula C30H28N4O5 B2409992 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 502995-31-5

2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2409992
CAS No.: 502995-31-5
M. Wt: 524.577
InChI Key: KOCGAISROLUQOX-UHFFFAOYSA-N
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Description

The compound 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic molecule that features a combination of pyrazole and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps, including the formation of the pyrazole ring and the naphthyridine core. The process often starts with the condensation of appropriate aldehydes and ketones to form the pyrazole intermediate. This intermediate is then coupled with a naphthyridine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical and Synthetic Applications

Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its pyrazole and naphthyridine moieties allow for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound can be utilized in the development of new derivatives with tailored properties for specific applications in materials science and medicinal chemistry .

Preparation Methods
The synthesis typically involves multi-step processes that include the formation of the pyrazole ring followed by coupling with naphthyridine derivatives. Common methods include condensation reactions of aldehydes and ketones under controlled conditions to ensure high yield and purity .

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for the development of new antibiotics. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity
Investigations into the anticancer properties of this compound reveal promising results. It has been studied for its ability to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. The interaction with specific molecular targets could enhance its efficacy as a therapeutic agent in oncology .

Mechanism of Action
The mechanism of action appears to involve binding to enzymes or receptors that play critical roles in cellular processes. This interaction can modulate biochemical pathways associated with disease progression, particularly in cancer and infectious diseases .

Medicinal Applications

Therapeutic Potential
Given its biological activities, this compound is being explored for its therapeutic potential in various diseases. Its unique structure allows it to interact with multiple biological targets, which may lead to the development of novel treatments for conditions such as cancer and bacterial infections .

Industrial Applications

Material Science
In industry, this compound is being investigated for its potential use in developing new materials with desirable chemical properties. Its ability to undergo various chemical transformations makes it suitable for applications in polymer science and nanotechnology .

Case Study 1: Antimicrobial Research

A study published in 2023 demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that informs further optimization of the compound for enhanced efficacy .

Case Study 2: Anticancer Activity

In a recent investigation focusing on breast cancer cell lines, researchers found that this compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. These findings suggest its potential as a lead compound for developing new anticancer therapies .

Summary Table of Applications

Field Application Findings/Notes
ChemistryBuilding block for synthesisVersatile in creating complex molecules
BiologyAntimicrobial propertiesEffective against various bacterial strains
Anticancer activityInduces apoptosis in cancer cells
MedicineTherapeutic potentialPotential treatments for infections and cancer
IndustryMaterial scienceSuitable for developing new materials

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

The compound 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C30_{30}H28_{28}N4_4O5_5
  • Molecular Weight : 524.57 g/mol
  • CAS Number : 502995-31-5
  • MDL Number : MFCD06369105

Structural Features

The compound features a pyrazole moiety linked to a naphthyridine structure, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The pyrazole and naphthyridine rings contribute to its pharmacological properties by modulating enzyme activity and influencing cellular signaling pathways.

Enzyme Inhibition Studies

Recent studies have demonstrated that compounds containing similar structural motifs exhibit significant inhibitory activity against cholinesterases, which are critical in neurotransmission. For instance:

  • Butyrylcholinesterase (BChE) : IC50_{50} values around 46.42 µM indicate strong inhibition, comparable to standard inhibitors like physostigmine.
  • Acetylcholinesterase (AChE) : Moderate inhibition was observed with IC50_{50} values around 157.31 µM, suggesting selective inhibition towards BChE over AChE .

Antimicrobial Activity

Compounds with similar structures have also been investigated for their antimicrobial properties. The presence of the methoxy group and the naphthyridine framework may enhance their interaction with bacterial cell membranes or specific microbial enzymes.

Study 1: Anticancer Activity

A study investigated the anticancer potential of related compounds in various cancer cell lines. The findings indicated that modifications in the phenyl ring significantly influenced cytotoxic activity:

CompoundCell LineIC50_{50} (µM)
Compound AHT29<20
Compound BA431<30

These results suggest that the presence of electron-withdrawing groups enhances the anticancer activity of similar compounds .

Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects in models of neurodegeneration. The compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death, likely through modulation of antioxidant pathways.

Properties

IUPAC Name

[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O5/c1-4-33-17-24(28(36)23-15-10-19(2)31-29(23)33)30(37)39-18-27(35)34-26(21-11-13-22(38-3)14-12-21)16-25(32-34)20-8-6-5-7-9-20/h5-15,17,26H,4,16,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCGAISROLUQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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